molecular formula C15H22N2 B019260 N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 101353-61-1

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B019260
M. Wt: 230.35 g/mol
InChI Key: IJBWOPMYRYEKGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives often involves complex organic reactions. For instance, Singh et al. (2007) describe an efficient synthesis method starting from pyroglutamic acid, utilizing amide activation to produce 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and several 3-substituted analogues, highlighting the compound's versatility in synthesis pathways (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives has been extensively studied. For example, Izquierdo et al. (1991) synthesized and characterized esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and determined their structure using NMR spectroscopy and X-ray diffraction, showcasing the compound's structural complexity and the importance of its conformational stability (Izquierdo et al., 1991).

Chemical Reactions and Properties

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions that highlight its reactivity and functional versatility. Grošelj et al. (2004) discussed the preparation and properties of N-substituted derivatives, emphasizing the role of primary amines in the coupling reactions and the subsequent formation of coordination compounds with metals like palladium(II), copper(II), and nickel(II), which underlines the chemical diversity of this compound (Grošelj et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. Brzezinski et al. (2013) elucidated the relative configuration, absolute configuration, and crystal structures of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, providing insight into the compound's solid-state properties and intermolecular interactions (Brzezinski et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine's application in synthesis and medicinal chemistry. Machetti et al. (2007) explored the synthesis of amides based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold, demonstrating the compound's ability to form amides through direct aminolysis of methyl esters, which is indicative of its chemical versatility and utility in creating diverse chemical libraries (Machetti et al., 2007).

Scientific Research Applications

Neurological Research

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, also known as DAU 6215, has been studied extensively for its neurological implications. One study highlighted its potential in preventing age-related memory deficits in rats. The research demonstrated that chronic treatment with itasetron, a derivative of this compound, significantly improved the retention abilities of aged rats in memory tests, suggesting its role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

Psychiatric and Behavioral Studies

The compound's effects have also been evaluated in various animal models to understand its anxiolytic properties. DAU 6215 showed positive results in reducing aversion to brightly lit environments, unpleasant properties of aversive drugs, and aggressiveness in certain animal studies, indicating its potential as an anxiolytic agent (Borsini et al., 1993). Additionally, its antidepressant-like effects were observed in the forced swim test in rats, providing comparative data on the effectiveness of neurokinin receptor antagonists in screening for antidepressant drug activity (Dableh et al., 2005).

Pharmacokinetics and Drug Development

In the realm of drug development, the molecule has served as a structural framework for developing potent serotonin receptor antagonists with potential therapeutic applications for CNS disorders. For example, specific arylsulfonamide derivatives displayed high activity as 5-HT7R antagonists, showing promise as antidepressants and anxiolytics in various tests (Canale et al., 2016). Furthermore, the compound's derivatives have been evaluated as imaging agents for the central nervous dopamine transporter system, although modifications to its structure can significantly alter its biological behavior, such as brain uptake and affinity for the dopamine transporter (Vanbilloen et al., 2006).

Safety And Hazards

The compound is identified as an irritant . More detailed safety information and MSDS can be found at the provided link .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that the study and application of “N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” and similar compounds may continue to be a focus in future research.

properties

IUPAC Name

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWOPMYRYEKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384373
Record name N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

CAS RN

101353-61-1
Record name N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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